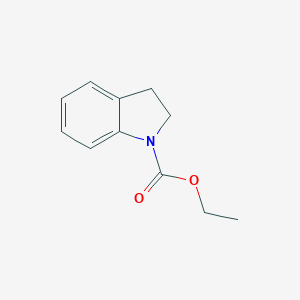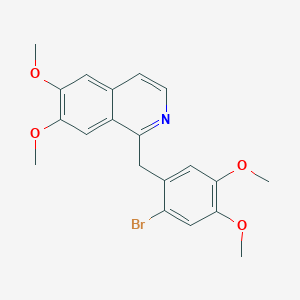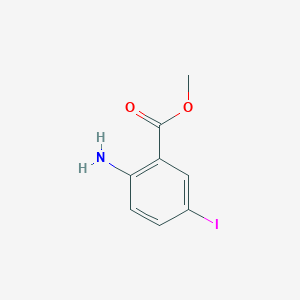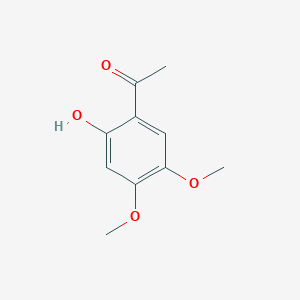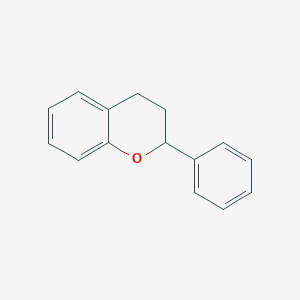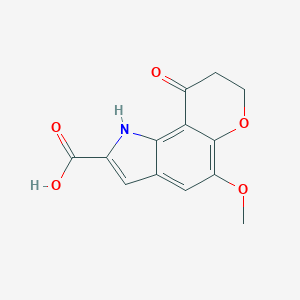
Phenoxathiine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxathiine-2-carboxylic acid, also known as PTCA, is a heterocyclic compound that belongs to the phenothiazine family. It is a derivative of phenothiazine and is used in scientific research for various purposes. PTCA has gained attention due to its unique properties, including its ability to act as a redox mediator and its potential as a catalyst for various chemical reactions.
Wirkmechanismus
Phenoxathiine-2-carboxylic acid acts as a redox mediator by accepting or donating electrons during electrochemical reactions. It can also act as a catalyst by facilitating chemical reactions through its ability to form stable intermediates. Phenoxathiine-2-carboxylic acid's fluorescent properties allow it to act as a probe for the detection of metal ions.
Biochemical and Physiological Effects:
Phenoxathiine-2-carboxylic acid has been shown to have antioxidant properties, which may have potential therapeutic applications. It has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Phenoxathiine-2-carboxylic acid's unique properties make it a valuable tool in scientific research. Its ability to act as a redox mediator and catalyst make it useful in electrochemical and chemical reactions. However, Phenoxathiine-2-carboxylic acid's limitations include its potential toxicity and its sensitivity to light and air.
Zukünftige Richtungen
There are several future directions for Phenoxathiine-2-carboxylic acid research, including its potential use as a therapeutic agent for various diseases, its use in the development of new catalysts for chemical reactions, and its use in the synthesis of new compounds with potential biological activity. Phenoxathiine-2-carboxylic acid's unique properties make it a promising area for future research in various scientific fields.
Conclusion:
In conclusion, Phenoxathiine-2-carboxylic acid is a heterocyclic compound that has gained attention for its unique properties and potential applications in scientific research. Its ability to act as a redox mediator, catalyst, and fluorescent probe make it a valuable tool in various scientific fields. Phenoxathiine-2-carboxylic acid's potential therapeutic applications and its use in the development of new catalysts and compounds make it a promising area for future research.
Wissenschaftliche Forschungsanwendungen
Phenoxathiine-2-carboxylic acid has been used in various scientific research applications, including as a redox mediator in electrochemical reactions, a catalyst for chemical reactions, and a fluorescent probe for the detection of metal ions. Phenoxathiine-2-carboxylic acid has also been used in the synthesis of various compounds, including biologically active molecules.
Eigenschaften
CAS-Nummer |
6694-79-7 |
|---|---|
Produktname |
Phenoxathiine-2-carboxylic acid |
Molekularformel |
C13H8O3S |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
phenoxathiine-2-carboxylic acid |
InChI |
InChI=1S/C13H8O3S/c14-13(15)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)16-10/h1-7H,(H,14,15) |
InChI-Schlüssel |
WFQWCLKNTPDVJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)

